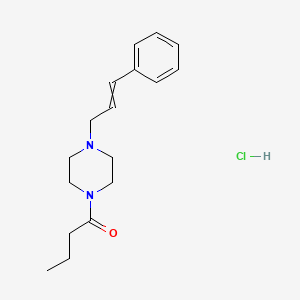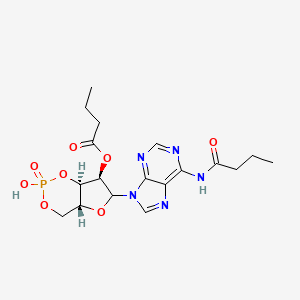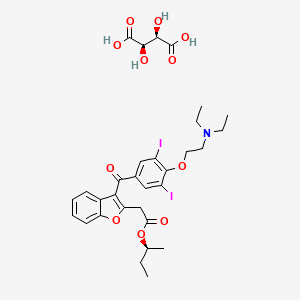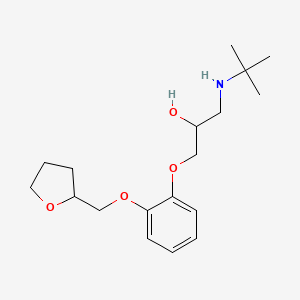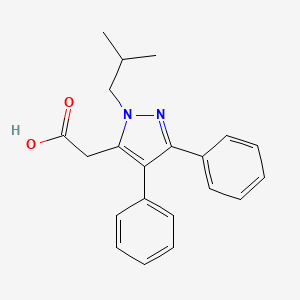
Butibufen
Übersicht
Beschreibung
Butibufen is a non-steroidal anti-inflammatory compound . It is orally active and shows analgesic and antipyretic properties .
Molecular Structure Analysis
The molecular formula of Butibufen is C14H20O2 . The average mass is 220.307 Da, and the monoisotopic mass is 220.146332 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of Butibufen include a density of 1.0±0.1 g/cm3, boiling point of 335.1±11.0 °C at 760 mmHg, and vapour pressure of 0.0±0.8 mmHg at 25°C . It also has a molar refractivity of 65.4±0.3 cm3 and a polar surface area of 37 Å2 .
Wissenschaftliche Forschungsanwendungen
Pain Management
Butibufen is commonly used in the management of pain due to its properties as a nonsteroidal anti-inflammatory drug (NSAID). It has been compared with other NSAIDs like naproxen for its efficacy and safety in postepisiotomy pain management .
Inflammation Control
As a COX inhibitor, Butibufen plays a significant role in controlling inflammation. It has been indicated for various inflammatory conditions, providing relief by reducing inflammation at the cellular level .
Rheumatoid Arthritis Treatment
Butibufen’s anti-inflammatory properties make it a candidate for treating rheumatoid arthritis, helping to alleviate joint pain and swelling associated with the disease .
Enantiomeric Resolution Studies
Research has been conducted on the enantiomeric resolution of Butibufen, which is crucial for understanding the pharmacological effects of each enantiomer and improving drug design .
Immune System Diseases
Butibufen has therapeutic applications in immune system diseases, where its immunomodulatory effects can be beneficial .
Skin and Musculoskeletal Diseases
Its application extends to skin and musculoskeletal diseases, where Butibufen can help manage symptoms and improve patient outcomes .
Other Diseases
While specific details were not found, Butibufen is indicated for use in other diseases as well, showcasing its versatility as a therapeutic agent .
Each of these fields presents a unique application of Butibufen in scientific research, demonstrating its importance as a pharmaceutical compound with diverse therapeutic uses.
Butibufen Sodium - Drug Targets, Indications, Patents - Synapse A randomized, double-blind study of the efficacy and safety of microcapsulated butibufen and naproxen Chromatographic Resolution, Chiroptical Characterization and…
Wirkmechanismus
Target of Action
Butibufen primarily targets Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response and are responsible for the conversion of arachidonic acid to prostaglandins .
Mode of Action
Butibufen exerts its pharmacological effects by inhibiting the activity of COX enzymes . By blocking these enzymes, Butibufen effectively reduces the production of prostaglandins, thereby alleviating symptoms associated with inflammatory conditions .
Biochemical Pathways
The primary biochemical pathway affected by Butibufen is the cyclooxygenase pathway . This pathway is responsible for the production of prostaglandins from arachidonic acid. Prostaglandins mediate various physiological functions including inflammation, pain, and fever . By inhibiting COX enzymes, Butibufen impedes the production of pro-inflammatory prostaglandins .
Result of Action
The inhibition of COX enzymes by Butibufen leads to a decrease in the production of prostaglandins. This results in the alleviation of symptoms associated with inflammatory conditions such as pain and inflammation .
Eigenschaften
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-4-13(14(15)16)12-7-5-11(6-8-12)9-10(2)3/h5-8,10,13H,4,9H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULSXYSSHHRCQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)CC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60682-24-8 (hydrochloride salt) | |
| Record name | Butibufen [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID201021603, DTXSID60866508 | |
| Record name | Butibufen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201021603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(2-Methylpropyl)phenyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60866508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butibufen | |
CAS RN |
55837-18-8 | |
| Record name | Butibufen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55837-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butibufen [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butibufen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201021603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butibufen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTIBUFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSS1TEM917 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is butibufen and what is its mechanism of action?
A1: Butibufen (2-(4-Isobutylphenyl)butyric acid) is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. [, ] While its exact mechanism of action is not fully elucidated, like other NSAIDs, it is believed to exert its effects primarily through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are mediators of inflammation, pain, and fever. []
Q2: How is butibufen metabolized in the body?
A2: While the specifics aren't fully elaborated in the provided literature, butibufen's metabolism likely involves hepatic enzymes, similar to other NSAIDs. Further research is needed to fully characterize its metabolic pathways and potential drug-drug interactions.
Q3: Are there different formulations of butibufen available?
A6: Yes, research indicates that butibufen has been formulated into various pharmaceutical forms, including tablets, sachets containing microencapsulated drug with excipients, microemulsions, and creams. [] Additionally, there are studies comparing the pharmacokinetics and gastrointestinal effects of enteric-coated versus non-enteric-coated microcapsule formulations of butibufen. []
Q4: What analytical techniques are used to quantify butibufen?
A7: High-performance liquid chromatography (HPLC) is a well-established method for the determination and validation of butibufen in various forms, including raw material, microencapsulated forms, and pharmaceutical preparations. [] This method is valued for its linearity, accuracy, precision, and sensitivity in quantifying butibufen concentrations. []
Q5: Is there research on the phototoxicity of butibufen?
A9: Yes, some studies have investigated the phototoxic potential of butibufen and its photoproducts in vitro. [] This is an important aspect to consider for drugs with structures susceptible to light-induced degradation and potential for generating reactive species that can damage biological molecules.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




